Oxo-bis(prop-2-enyl)phosphanium
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Overview
Description
Oxo-bis(prop-2-enyl)phosphanium is a chemical compound with the molecular formula C6H10OP+ . It is a phosphonium compound .
Molecular Structure Analysis
The molecular structure of this compound includes a phosphonium center with two prop-2-enyl groups attached . The molecular weight is 129.12g/mol .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds have been studied. For instance, a study on formal oxo- and aza-[3 + 2] reactions of α-enaminones and quinones describes a double divergent process mediated by chiral phosphoric acid and molecular sieves .Scientific Research Applications
Energy Storage
A study introduces a phosphonate-functionalized anthraquinone as a redox-active material in aqueous redox flow batteries, demonstrating exceptional stability and capacity retention, potentially applicable to organophosphorus compounds for energy storage solutions (Ji et al., 2019).
Catalysis
Research on phosphinous acid transition-metal complexes reveals their efficiency as catalysts in cross-coupling reactions, suggesting the potential of organophosphorus compounds in catalytic applications (Kurscheid et al., 2012).
Material Science
A study on poly[bis-(ethoxyethoxyethoxy)phosphazene] as an electrolyte additive shows its effectiveness in enhancing the cycling performance of LiCoO2 cathodes under high-voltage operations, indicating the utility of organophosphorus materials in improving lithium-ion battery performance (Zhou et al., 2017).
Medical Imaging
The formation of a neutral lipophilic complex with 99mTc using propylene amine oxime, a compound bearing structural resemblance to organophosphorus ligands, highlights the potential of these compounds in medical imaging applications (Troutner et al., 1984).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
oxo-bis(prop-2-enyl)phosphanium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OP/c1-3-5-8(7)6-4-2/h3-4H,1-2,5-6H2/q+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXMRQDRJMRKKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[P+](=O)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OP+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107265-01-0 |
Source
|
Record name | 3-[(prop-2-en-1-yl)phosphonoyl]prop-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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